molecular formula C16H18F3N7 B10928859 4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B10928859
M. Wt: 365.36 g/mol
InChI Key: VSMAAVUWEYNTSJ-UHFFFAOYSA-N
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Description

N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but generally, the compound exerts its effects by binding to these targets and altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE: is compared with other pyrazole and pyrimidine derivatives that have similar structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrazole and pyrimidine rings with methyl and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-9-12(10(2)26(4)24-9)7-20-15-22-13(11-6-21-25(3)8-11)5-14(23-15)16(17,18)19/h5-6,8H,7H2,1-4H3,(H,20,22,23)

InChI Key

VSMAAVUWEYNTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C

Origin of Product

United States

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